Psorospermin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74045-97-9 |
|---|---|
Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
(2R)-10-hydroxy-5-methoxy-2-[(2R)-2-methyloxiran-2-yl]-1,2-dihydrofuro[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C19H16O6/c1-19(8-23-19)14-6-10-12(24-14)7-13(22-2)15-16(21)9-4-3-5-11(20)17(9)25-18(10)15/h3-5,7,14,20H,6,8H2,1-2H3/t14-,19-/m1/s1 |
InChI Key |
BBNDPXOGORGETN-AUUYWEPGSA-N |
SMILES |
CC1(CO1)C2CC3=C4C(=C(C=C3O2)OC)C(=O)C5=C(O4)C(=CC=C5)O |
Isomeric SMILES |
C[C@@]1(CO1)[C@H]2CC3=C4C(=C(C=C3O2)OC)C(=O)C5=C(O4)C(=CC=C5)O |
Canonical SMILES |
CC1(CO1)C2CC3=C4C(=C(C=C3O2)OC)C(=O)C5=C(O4)C(=CC=C5)O |
Synonyms |
psorospermin psorospermine |
Origin of Product |
United States |
Advanced Synthetic Strategies and Analog Design in Psorospermin Research
Rational Design and Synthesis of Psorospermin Analogs
Strategic Modifications for Enhanced Biological Activities
Strategic modifications to the this compound scaffold have been explored to enhance its biological efficacy, particularly its DNA alkylating and antitumor activities. A critical aspect of these modifications involves the precise control of stereochemistry and the introduction of structural constraints.
The stereochemistry of this compound plays a pivotal role in its biological activity. Studies have demonstrated that the (2′R,3′R) stereoisomer of this compound exhibits optimal DNA alkylation and antitumor activity nih.govnih.govnih.govmetabolomicsworkbench.org. This natural isomer is consistently the most active among all four possible stereoisomers nih.gov. For instance, in O5-methyl this compound derivatives, the order of biological potency was established as (2′R,3′R) > (2′R,3′S) = (2′S,3′R) > (2′S,3′S) across various cancer cell lines nih.govmetabolomicsworkbench.org. This highlights the importance of specific stereochemical configurations for effective interaction with biological targets.
| Stereoisomer of O5-methyl this compound | Relative Biological Potency |
|---|---|
| (2′R,3′R) | Most Active |
| (2′R,3′S) | Intermediate |
| (2′S,3′R) | Intermediate |
| (2′S,3′S) | Least Active |
Efforts to understand the structural requirements for this compound's mechanism of action have led to the synthesis of ring-constrained analogues, particularly those based on the bisfuranoxanthone skeleton nih.govnih.govnih.gov. Notable examples include chlorohydrin analogues (e.g., chlorohydrin 7 and 14) and epoxide analogues (e.g., epoxide 6 and 13), which have shown increased cytotoxicity against a range of human tumor cell lines compared to the natural product isohydroxypsorofebrin nih.govmetabolomicsworkbench.orgnih.gov. Specifically, chlorohydrin 14 maintains this compound-like DNA alkylation characteristics despite its rigid structure and high affinity for DNA nih.govmetabolomicsworkbench.org. The epoxydihydrofuran ring within this compound is recognized as a crucial moiety for its in vivo activity and DNA alkylation capability nih.govnih.govnih.gov. The presence of an epoxy substitution on the furan (B31954) ring is considered an important structural prerequisite for observing marked cytotoxic activity.
Beyond its primary TopII-mediated DNA alkylation mechanism, this compound, particularly the (2′R,3′R) isomer, has also demonstrated the ability to reverse P-glycoprotein (P-gp) mediated drug resistance nih.gov. This dual mechanism involves enhancing the intracellular retention of chemotherapeutic agents like doxorubicin (B1662922) in drug-resistant cancer cells, suggesting a broader utility for this compound and its optimized analogues in overcoming multidrug resistance nih.gov.
Development of Hybrid DNA-Interactive Compounds Incorporating this compound Moieties
The concept of molecular hybridization involves merging two or more bioactive compounds or their pharmacophoric subunits into a single novel molecular structure. This strategy aims to enhance biological activities by enabling synchronous interaction with diverse biological targets, potentially leading to greater pharmacological potency and reduced development of drug resistance. This compound, with its established DNA-alkylating properties, serves as an excellent moiety for such hybrid designs.
A significant advancement in this area is the development of novel this compound/quinobenzoxazine hybrids. These compounds were designed by fusing the epoxydihydrofuran ring of this compound, which acts as a DNA alkylating moiety, with the pyridobenzophenoxazine ring of A-62176, a quinobenzoxazine nih.gov. The rationale behind this fusion was to create compounds that could act as both DNA intercalating agents and DNA alkylating agents, potentially increasing their dwell time on the topoisomerase II-DNA complex and enhancing potency and selectivity for cancer cells nih.gov.
Research findings indicate that these hybrid compounds exhibit enhanced DNA alkylating activity in the presence of topoisomerase II nih.gov. They demonstrated significant activity against various cancer cell lines at submicromolar concentrations, proving to be more potent than either parent compound alone nih.gov. While these hybrids showed increased potency, biochemical assays suggested some loss of the topoisomerase II and Mg2+ dependency observed with the parent compounds nih.gov.
| Hybrid Compound Type | This compound Moiety | Fused Moiety | Key Biological Activity |
|---|---|---|---|
| Quinobenzoxazine | Epoxydihydrofuran | A-62176 | Enhanced DNA alkylation, potent against cancer cells nih.gov |
| Acronycine | Epoxyfuran | Acridone (B373769)/Benzoacridone | Potent antiproliferative activity, N-7 guanine (B1146940) alkylation |
Another class of hybrid compounds includes this compound-acronycine analogs. These hybrids combine the acridone or benzo[b]acridone chromophore from acronycine derivatives with the epoxyfuran alkylating unit characteristic of this compound. These compounds have also displayed potent antiproliferative activities, specifically by alkylating DNA guanine units at the N-7 position in the major groove, similar to the mechanism observed with natural xanthones in the this compound series. The development of such hybrid molecules represents a promising avenue for creating new therapeutic agents with improved efficacy and broader spectrums of activity against various cancers.
Mechanistic Elucidation of Psorospermin S Biological Activity
Molecular Interactions with Deoxyribonucleic Acid (DNA)
Psorospermin's interaction with DNA is a multifaceted process involving covalent modification, intercalation, and sequence-specific recognition. These interactions are fundamental to its mode of action.
Covalent DNA Adduct Formation: Site-Directed Alkylation of Guanine (B1146940) N7
A key feature of this compound's reactivity is its ability to form a covalent bond with DNA. aacrjournals.org This occurs through an epoxide-mediated electrophilic attack on the N7 position of guanine residues within the DNA sequence. pnas.orgacs.org The epoxide ring on the this compound molecule is positioned in the major groove of the DNA, facilitating this site-directed alkylation. acs.orgfigshare.com This covalent modification results in the formation of a this compound-DNA adduct. aacrjournals.org The formation of these adducts can lead to the creation of abasic sites through the subsequent loss of the alkylated guanine base, a process known as depurination. acs.orgfigshare.com The N7 position of guanine is a common site for alkylation due to its high nucleophilicity. wikipedia.org
Intercalation Mechanisms within the DNA Helix
Prior to covalent bond formation, this compound intercalates into the DNA helix. pnas.orgacs.org High-field NMR and gel electrophoresis studies have shown that the planar tricyclic xanthone (B1684191) chromophore of this compound inserts itself between the base pairs of the DNA. acs.orgfigshare.com This intercalation orients the molecule in such a way that the reactive epoxide group is positioned optimally for the subsequent alkylation of a guanine residue located to the 3' side of the intercalation site. acs.orgfigshare.com This mechanism of action, involving both intercalation and covalent modification, is shared with the pluramycin family of antitumor antibiotics, although there are distinct differences in their reactivity and sequence selectivity. pnas.orgacs.org
Sequence Selectivity of this compound-DNA Interactions
While this compound has relatively low reactivity and sequence selectivity towards duplex DNA on its own compared to compounds like the pluramycins, it does exhibit a notable preference for certain DNA sequences. acs.orggoogle.com Specifically, this compound shows a unique selectivity for 5'-GG* sequences, where the asterisk indicates the site of covalent modification. acs.orgfigshare.com This is in contrast to the pluramycins, for which this sequence is one of the least reactive sites. acs.orgfigshare.com However, the sequence selectivity of this compound is dramatically enhanced in the presence of the enzyme topoisomerase II. pnas.orggoogle.com
Modulation of DNA Topoisomerase II Function
This compound's interaction with DNA is intricately linked to its effect on topoisomerase II, a critical enzyme involved in managing DNA topology during cellular processes like replication and transcription. aacrjournals.orgmdpi.com this compound is classified as a topoisomerase II poison, meaning it interferes with the enzyme's function by stabilizing a transient intermediate in its catalytic cycle. aacrjournals.orgmdpi.com
Topoisomerase II-Enhanced DNA Alkylation by this compound
The presence of topoisomerase II significantly enhances the DNA alkylating activity of this compound at specific sites. pnas.orgcapes.gov.br Research has demonstrated a 25-fold increase in the alkylation reactivity of this compound at particular DNA locations when topoisomerase II is present. pnas.orgcapes.gov.br This enhanced alkylation occurs because topoisomerase II directs the sequence-specific alkylation of DNA by this compound. google.com This event happens prior to the enzyme-mediated DNA strand cleavage and is independent of magnesium ions (Mg2+). google.comnih.gov The enzyme facilitates the alkylation by stabilizing the this compound-DNA complex in an orientation that favors the reaction. researchgate.net
Formation and Stabilization of Topoisomerase II-DNA Cleavage Complexes
Topoisomerase II functions by creating temporary double-strand breaks in DNA to allow another DNA segment to pass through, thus resolving topological problems. mdpi.com this compound acts by trapping the topoisomerase II-DNA complex at the stage where the DNA is cleaved, forming what is known as a cleavage complex. pnas.orgresearchgate.net The this compound-DNA adduct is believed to be responsible for stimulating and stabilizing this complex. google.comnih.gov This stabilization is reversible, as the addition of excess salt can slowly reverse the topoisomerase II-induced DNA cleavage stimulated by this compound. google.comresearchgate.net The trapping of this complex prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks, which ultimately triggers programmed cell death (apoptosis). mdpi.com The this compound-induced cleavage by topoisomerase II can be enhanced up to 3-fold at a 10 μM drug concentration. google.com
Interactive Data Table: this compound's Interaction with DNA and Topoisomerase II
| Feature | Description | Key Findings |
| Covalent Adduct Formation | Forms a covalent bond with DNA. | Site-directed alkylation at the N7 position of guanine via an epoxide group. pnas.orgacs.org |
| Intercalation | Inserts its planar xanthone chromophore between DNA base pairs. | Positions the reactive epoxide in the major groove for alkylation. acs.orgfigshare.com |
| Sequence Selectivity | Preferential binding to specific DNA sequences. | Shows unique selectivity for 5'-GG* sequences. acs.org |
| Topoisomerase II Interaction | Acts as a topoisomerase II poison. | Stabilizes the topoisomerase II-DNA cleavage complex. pnas.orgaacrjournals.orgresearchgate.net |
| Enzyme-Enhanced Alkylation | Topoisomerase II increases the rate of DNA alkylation. | Alkylation reactivity is increased 25-fold at specific sites. pnas.orgcapes.gov.br |
Comparative Analysis of this compound as a Unique Topoisomerase II Poison
This compound distinguishes itself from other topoisomerase II poisons through its unique mechanism of action. Unlike many inhibitors that interact non-covalently, this compound forms a covalent bond with DNA, specifically alkylating the N7 position of guanine. pnas.orgaacrjournals.org This covalent modification is significantly enhanced in the presence of topoisomerase II, indicating that the enzyme directs the site of alkylation. pnas.orggoogle.com This targeted reactivity is a key differentiator from other alkylating agents like pluramycin, whose DNA alkylation is inhibited by increasing concentrations of topoisomerase II. google.comresearchgate.net
This compound is classified as a covalent intercalator, setting it apart from other classes of topoisomerase II poisons. google.com It intercalates between the +1 and +2 base pairs of the topoisomerase II gate site, a position distinct from most other poisons that typically interact at the -1 and +1 or +2 and +3 positions. pnas.org This unique binding and covalent modification result in an essentially infinite "dwell time" at the enzyme's gate, a significant advantage over non-covalent poisons like doxorubicin (B1662922) or mitoxantrone. google.com
A comparative study of this compound with the intercalative agent m-AMSA and the non-intercalative agent etoposide (B1684455) further highlights its distinct properties. pnas.org While both m-AMSA and etoposide are established topoisomerase II poisons, their interaction with the topoisomerase II-DNA complex differs from that of this compound. researchgate.netnih.gov m-AMSA competes with this compound for DNA alkylation in the presence of topoisomerase II, suggesting they may bind to the same or adjacent base pairs. pnas.orgnih.gov In contrast, etoposide does not compete with this compound, indicating it binds to a different site on the complex. pnas.orgnih.gov Etoposide is thought to induce the cleaved complex through direct interaction with the enzyme rather than the DNA. nih.gov
The site-selectivity of topoisomerase II poisons can influence their biological consequences, as cleavage at different genomic sites may lead to varying cytotoxic effects. google.com this compound's unique, enzyme-directed covalent modification and distinct binding location within the topoisomerase II-DNA complex underscore its novelty as a topoisomerase II poison. pnas.orggoogle.com
| Feature | This compound | m-AMSA | Etoposide | Doxorubicin/Mitoxantrone |
|---|---|---|---|---|
| Mechanism | Covalent DNA alkylation and intercalation. pnas.orggoogle.com | Intercalation. pnas.org | Non-intercalative, likely direct enzyme interaction. pnas.orgnih.gov | Intercalation. google.com |
| Interaction with Topo II-DNA Complex | Covalent bond with DNA directed by Topo II. pnas.orggoogle.com | Binds to base pairs near cleavage site. pnas.org | Binds to a distinct site from this compound. pnas.org | Non-covalent. google.com |
| Binding Site at Topo II Gate | +1 to +2 position. pnas.org | Surrounds cleaved phosphodiester bonds. pnas.org | Different from this compound and m-AMSA. pnas.org | -1, +1 for Doxorubicin; C/T-1, G+1 for Mitoxantrone. google.com |
| Effect of Topo II on Drug Activity | Alkylation reactivity increased 25-fold. pnas.org | Activity is dependent on Topo II presence. pnas.org | Activity is dependent on Topo II presence. wikipedia.org | Activity is dependent on Topo II presence. capes.gov.br |
| Dwell Time | Effectively infinite due to covalent bond. google.com | Finite. | Finite. | Finite. google.com |
Downstream Cellular Consequences of this compound Action
The interaction of this compound with the topoisomerase II-DNA complex initiates a cascade of cellular events, leading to significant DNA damage and influencing key regulatory pathways.
Induction of DNA Strand Breaks and Abasic Sites
A primary consequence of this compound's activity is the formation of DNA strand breaks. nih.gov this compound alkylates the N7 position of guanine, creating a this compound-DNA adduct. pnas.orgacs.org This adduct is unstable and can lead to the loss of the alkylated guanine base, resulting in the formation of an abasic (apurinic/apyrimidinic or AP) site. pnas.orgnih.govacs.org Studies have shown that cells treated with this compound exhibit a high density of these abasic sites. pnas.orgnih.gov
These abasic sites are themselves a form of DNA damage and can be precursors to DNA strand breaks. nih.gov The phosphodiester backbone of DNA at an abasic site is susceptible to cleavage through β-elimination. nih.gov Furthermore, abasic sites can stimulate DNA cleavage by topoisomerase II if they are located within the four-base overhang created by the enzyme. pnas.orgnih.gov While it is believed that the this compound-DNA adducts are the primary stimulants of topoisomerase II-mediated cleavage, the potential for depurination to occur in a cellular environment and contribute to strand breaks cannot be excluded. nih.govnih.gov Ultimately, the generation of both single and double-strand breaks contributes to the cytotoxic effects of this compound. google.comnih.gov
Formation of Protein-DNA Cross-Links
This compound is a potent inducer of protein-DNA cross-links. nih.govnih.gov These cross-links are formed through at least two mechanisms. Firstly, by trapping the topoisomerase II-DNA covalent intermediate, also known as the cleaved complex, this compound effectively creates a protein-DNA cross-link where the topoisomerase II enzyme is covalently bound to the 5'-end of the broken DNA. pnas.orgnih.gov
Secondly, the abasic sites generated by this compound are chemically reactive. nih.govnih.gov The aldehyde group of the open-ring form of an abasic site can react with primary amine groups in cellular proteins, such as those in lysine (B10760008) residues, to form a Schiff base, resulting in a covalent protein-DNA cross-link. nih.govnih.gov In vitro experiments have demonstrated that DNA from this compound-treated cells spontaneously cross-links with proteins like cytochrome c. nih.gov This suggests that the formation of protein-DNA cross-links is a significant downstream effect of this compound's action and likely a major contributor to its antitumor activity. nih.govnih.gov These bulky lesions can physically obstruct essential cellular processes like transcription and replication. mdpi.comrsc.org
Influence on Cellular Regulatory Pathways and Anti-Apoptotic Factors
The extensive DNA damage caused by this compound, including strand breaks and protein-DNA cross-links, triggers cellular stress responses and can activate apoptotic pathways. aging-us.comnih.gov Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged cells. aging-us.com The decision for a cell to undergo apoptosis is regulated by a balance between pro-apoptotic and anti-apoptotic proteins, primarily from the Bcl-2 family. nih.govnih.gov
This compound has been suggested to influence these regulatory pathways. There is evidence that this compound and its analogs may down-regulate downstream effector pathways that involve anti-apoptotic factors such as BMI-1. google.com By promoting a cellular environment rife with DNA damage, this compound can tip the balance towards apoptosis. The activation of pro-apoptotic proteins like Bax and Bak, which permeabilize the mitochondrial outer membrane, is a key step in the intrinsic apoptotic pathway. nih.govoncotarget.com This leads to the release of cytochrome c and the activation of caspases, the executioners of apoptosis. nih.govnih.gov
Conversely, anti-apoptotic proteins like Bcl-2 and Bcl-xL work to prevent this process. nih.govnih.gov The ability of cancer cells to upregulate these anti-apoptotic factors is a common mechanism of drug resistance. aging-us.com While the precise signaling cascades affected by this compound are still under investigation, its ability to induce significant DNA damage positions it as a potent activator of pro-apoptotic responses. nih.gov Furthermore, some research indicates that this compound's activity is not hindered by the overexpression of P-glycoprotein, a common mechanism of multidrug resistance, suggesting it may bypass certain resistance pathways. aacrjournals.orgnih.govnih.gov
| Cellular Consequence | Mechanism | Key Molecular Players | References |
|---|---|---|---|
| DNA Strand Breaks | Formation of unstable this compound-DNA adducts leading to abasic sites and subsequent backbone cleavage. Trapping of Topoisomerase II cleaved complex. | This compound-DNA adducts, Abasic sites, Topoisomerase II. | pnas.org, nih.gov, nih.gov |
| Abasic Site Formation | Alkylation of guanine at N7 position followed by depurination. | This compound, Guanine. | pnas.org, nih.gov, nih.gov, acs.org |
| Protein-DNA Cross-links | Trapping of the covalent Topoisomerase II-DNA complex. Reaction of abasic sites with cellular proteins. | Topoisomerase II, Schiff bases, cellular proteins (e.g., cytochrome c). | pnas.org, nih.gov, nih.gov |
| Induction of Apoptosis | Response to extensive DNA damage. Potential downregulation of anti-apoptotic factors. | Bcl-2 family proteins (Bax, Bak, Bcl-2, Bcl-xL), Caspases, BMI-1. | google.com, aging-us.com, nih.gov, nih.gov |
Structure Activity Relationship Sar Studies of Psorospermin and Its Derivatives
Impact of Stereochemistry on Biological Potency and Mechanistic Profile
Psorospermin possesses two stereogenic centers, giving rise to four possible stereoisomers. mdpi.com Research has demonstrated that the specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the compound's biological efficacy and its interaction with its molecular targets. nih.govaacrjournals.org
Table 1: Biological Potency of O-5-methyl this compound Isomers
| Stereoisomer | Relative Biological Potency |
| (2'R,3'R) | Most Potent |
| (2'R,3'S) | Moderately Potent |
| (2'S,3'R) | Moderately Potent |
| (2'S,3'S) | Least Potent |
This table illustrates the order of cytotoxic activity among the four stereoisomers of O-5-methyl this compound, with the naturally corresponding (2'R,3'R) isomer exhibiting the highest potency. aacrjournals.orgresearchgate.netresearchgate.net
This compound's cytotoxic effect is largely attributed to its ability to alkylate DNA, a process significantly enhanced by the enzyme topoisomerase II. pnas.orgaacrjournals.orgresearchgate.net SAR studies have revealed that stereochemistry is paramount for this mechanism. The optimal (R,R)-stereochemistry is crucial for achieving maximum DNA alkylation and antitumor activity. mdpi.comresearchgate.net
While all four possible stereoisomers of this compound derivatives demonstrate topoisomerase II-dependent DNA alkylation, the efficiency of this process varies significantly among them. mdpi.comresearchgate.net The order of potency for topoisomerase II-induced alkylation mirrors the order observed for general biological activity: (2'R,3'R) > (2'R,3'S) = (2'S,3'R) > (2'S,3'S). aacrjournals.org This parallel relationship strongly suggests that the cytotoxic effects of this compound are directly linked to its ability to form a productive complex with DNA and topoisomerase II. aacrjournals.org The specific (2'R,3'R) configuration correctly orients the molecule within the topoisomerase II-DNA complex, facilitating the alkylation of guanine (B1146940). nih.govgoogle.com This stereochemical requirement also extends to other potential mechanisms, such as the inhibition of P-glycoprotein, where the (2'R,3'R) isomer is also the most effective. nih.govaacrjournals.org
Differential Activities of this compound Enantiomers and Diastereomers
Functional Group Contributions to this compound Activity
The epoxydihydrofuran ring is the key alkylating moiety of the this compound molecule. acs.orgacs.orgnih.gov This reactive epoxide undergoes a site-directed electrophilic attack on the N7 position of guanine residues within the major groove of DNA. aacrjournals.orgacs.orgthieme-connect.com This covalent modification of DNA is a critical step in the drug's cytotoxic action. aacrjournals.org The indispensability of the epoxide (or oxirane) unit for significant antiproliferative activity has been confirmed through the synthesis of various analogues. thieme-connect.comnih.gov Hybrid compounds designed by fusing the epoxydihydrofuran ring of this compound to other DNA-binding scaffolds have demonstrated enhanced DNA alkylating activity, further highlighting the importance of this functional group. acs.orgacs.orgnih.gov
The large, flat, tricyclic xanthone (B1684191) chromophore functions as the DNA-intercalating portion of the molecule. pnas.orgacs.orgwits.ac.za This planar system inserts itself between DNA base pairs, a process known as intercalation. pnas.orgacs.org This non-covalent interaction serves to anchor the molecule to the DNA helix, positioning the attached epoxydihydrofuran ring in the major groove. acs.orgwits.ac.za This precise positioning is what allows for the subsequent, site-selective alkylation of guanine. pnas.orgacs.org The aromaticity of the xanthone scaffold is believed to be a key driver for this DNA binding. wits.ac.za The xanthone core, therefore, acts as a guiding element, ensuring that the reactive epoxide is delivered to its specific target on the DNA strand within the context of the topoisomerase II-DNA complex. pnas.orgpnas.org
Significance of the Epoxydihydrofuran Ring System
Computational Approaches in this compound SAR Analysis
Computational modeling has become an invaluable tool for understanding the complex SAR of this compound. aacrjournals.org Molecular modeling studies have been employed to rationalize the observed differences in activity among the four enantiomers. aacrjournals.org These models have analyzed the binding energies and the precise distance between the reactive epoxide and the target N7 of guanine for each stereoisomer when complexed with DNA. aacrjournals.org The results from these computational analyses support the experimental findings that the (2'R,3'R) isomer has the most favorable orientation for the alkylation reaction.
Furthermore, computational approaches have been instrumental in the rational design of novel hybrid antitumor agents based on the this compound scaffold. acs.orgnih.gov By modeling the interaction of this compound and other compounds with duplex DNA, researchers have been able to design new molecules that combine the DNA-alkylating epoxydihydrofuran ring of this compound with different DNA-intercalating structures. acs.orgnih.gov These in silico methods allow for the prediction of how structural modifications might affect DNA binding and biological activity, guiding synthetic efforts toward more potent and selective compounds.
Molecular Modeling of Compound-DNA and Compound-Enzyme Complexes
The cytotoxic activity of this compound is primarily attributed to its ability to form a covalent adduct with DNA, a process that is significantly enhanced by the enzyme topoisomerase II. aacrjournals.orgresearchgate.net Molecular modeling has been an indispensable tool for elucidating the structural basis of these interactions and understanding the structure-activity relationships that govern the potency and selectivity of this compound and its derivatives.
Initial molecular modeling studies, combined with NMR data, have provided a detailed picture of the this compound-DNA complex. acs.org These models reveal that the planar xanthone chromophore of this compound intercalates into the DNA duplex, positioning the molecule for a specific interaction. acs.orgmdpi.com This intercalation places the reactive epoxydihydrofuran side chain into the major groove of the DNA. thieme-connect.com The orientation allows for a site-directed electrophilic attack from the epoxide ring to the N7 position of a guanine residue, forming a stable covalent bond. aacrjournals.orgacs.orgthieme-connect.com This alkylation event is a critical step in its mechanism of action. researchgate.net
Computational models have also been crucial in understanding the role of topoisomerase II. This compound is characterized as a topoisomerase II poison, meaning it traps the enzyme-DNA complex, leading to DNA strand breaks. aacrjournals.orgcapes.gov.br Modeling studies suggest that this compound traps the topoisomerase II-DNA complex at a stage before the enzyme creates a covalent bond with the DNA. google.com The alkylation of DNA by this compound is greatly stimulated in the presence of topoisomerase II. researchgate.net The enzyme appears to facilitate a conformational change in the DNA that makes the target guanine more accessible to the drug. While a precise structure of the ternary complex (this compound-DNA-topoisomerase II) remains elusive, molecular modeling of the this compound-DNA adduct provides significant insights into the likely binding pocket. google.com
Furthermore, molecular modeling has been used to rationalize the differences in activity among this compound's stereoisomers. Studies have shown that the (2′R,3′R) stereoisomer exhibits the optimal stereochemistry for both topoisomerase II-induced DNA alkylation and biological activity. researchgate.netmdpi.com Modeling of the various isomers within a DNA duplex binding complex helps to explain this observed order of potency. researchgate.net For instance, modeling was used to assess the DNA alkylating potential of conformationally restricted analogues, helping to refine their design before synthesis. nih.govacs.org
The table below summarizes key interactions of this compound as determined by molecular modeling studies.
| Interacting Moiety | This compound Feature | Type of Interaction | Consequence |
| DNA Base Pairs | Planar Xanthone Ring | Intercalation | Positions the drug within the DNA helix. acs.orgmdpi.com |
| DNA Major Groove | Epoxydihydrofuran Side Chain | Positioning | Aligns the reactive epoxide for alkylation. thieme-connect.com |
| Guanine (N7 position) | Epoxide Ring | Covalent Alkylation | Forms a stable drug-DNA adduct. aacrjournals.orgacs.org |
| Topoisomerase II | This compound-DNA Adduct | Complex Trapping | Stabilizes the enzyme-DNA cleavage complex, leading to DNA breaks. aacrjournals.orgresearchgate.net |
Predictive Algorithms for Analog Design
The insights gained from molecular modeling have paved the way for the rational design of novel this compound analogs using predictive algorithms and computational approaches. These methods aim to forecast the biological activity and properties of hypothetical molecules before their costly and time-consuming chemical synthesis, thereby accelerating the discovery of more potent and selective anticancer agents. scielo.br
A primary strategy involves the creation of hybrid compounds that combine the DNA-alkylating moiety of this compound with the structural features of other DNA-interactive agents. For example, based on molecular modeling studies of this compound and the quinobenzoxazine A-62176 with duplex DNA, a series of novel hybrid compounds were designed. capes.gov.brnih.gov The goal was to create molecules that would not only alkylate DNA but also have an increased dwell time on the topoisomerase II-DNA complex, potentially leading to greater potency. capes.gov.brnih.gov The design process involved fusing the epoxydihydrofuran ring of this compound to the pyridobenzophenoxazine ring of A-62176. capes.gov.brnih.gov The resulting hybrids, including their chlorohydrin precursors, were predicted to have enhanced DNA alkylating activity, a prediction that was later confirmed through biochemical assays. capes.gov.brnih.gov
Predictive computational techniques, such as molecular docking simulations, are a cornerstone of this design process. scielo.brmdpi.com These algorithms predict the preferred orientation of a designed analog when bound to a specific target, such as the active site of topoisomerase II or a particular DNA sequence. mdpi.com The "docking score," an estimation of the binding affinity, is calculated based on factors like electrostatic and van der Waals interactions. scielo.brmdpi.com For example, in the design of the novel anticancer agent MHY440, which incorporates a flat acridinone (B8587238) template and an epoxy group similar to this compound, docking simulations were used to predict its binding interaction with Topoisomerase I. mdpi.com
More advanced strategies may employ a workflow similar to those used in other complex design fields, incorporating machine learning or evolutionary algorithms. berkeley.edu In such a hypothetical framework for this compound analog design:
A virtual library of potential analogs is generated by making systematic modifications to the this compound scaffold.
A predictive model, trained on existing data from known this compound derivatives and other xanthones, "guesses" the activity of the new analogs. berkeley.edu This could involve predicting cytotoxicity, DNA alkylation potential, or binding affinity to topoisomerase II.
The algorithm prioritizes a subset of the most promising candidates for synthesis and biological testing. berkeley.edu
The experimental results from these tests are then fed back into the model, refining its predictive accuracy for the next cycle of design.
This iterative cycle of computational design, prediction, and experimental validation allows for a more efficient exploration of the chemical space around the this compound scaffold. For instance, efforts to understand the structural requirements for activity led to the design of conformationally restricted bisfuranoxanthone analogues. Molecular modeling was used first to assess their potential and refine the structures before embarking on a complex synthesis. nih.govacs.org
The table below outlines the activities of some designed this compound analogs, highlighting the outcomes of predictive design strategies.
| Compound Type | Design Rationale | Predicted/Observed Outcome | Reference(s) |
| This compound/Quinobenzoxazine Hybrids | Combine DNA alkylating moiety of this compound with the intercalating core of A-62176 to increase potency. | Enhanced DNA alkylating activity and greater potency than parent compounds. | capes.gov.brnih.gov |
| Conformationally Restricted Analogs (Bisfuranoxanthones) | Constrain the structure to better understand the required conformation for activity. | The designed chlorohydrin analog retained this compound-like DNA alkylation and showed increased cytotoxicity. | nih.govacs.org |
| Simplified Acridinone Analogs | Remove the fused furan (B31954) ring to determine if it is essential for activity. | The oxirane (epoxide) unit was found to be indispensable, but the fused furan ring was not crucial for significant cytotoxic activity. | nih.gov |
| MHY440 | Combine the flat template and epoxy group of this compound/related compounds for a new Topoisomerase inhibitor. | Designed compound showed Topoisomerase I inhibitory activity and induced cancer cell apoptosis. | mdpi.com |
Preclinical Assessment of Psorospermin S Biological Spectrum
In Vitro Cellular Activity Investigations
Psorospermin exhibits notable activity against a broad spectrum of cancer cell lines, with its cytotoxicity stemming from its interaction with DNA and topoisomerase II.
Cytotoxicity Profiles Across Diverse Cancer Cell Lineages
This compound has demonstrated significant in vitro activity against a diverse range of tumor cell lines wikipedia.orgwikidata.orgresearchgate.net. These include, but are not limited to, breast cancer, leukemias, AIDS-related lymphomas, multiple myeloma, pancreatic cancer cells (e.g., MiaPaCa), prostate cancer cells, ovarian cancer cells, and KB cell culture systems (a human nasopharyngeal carcinoma cell line) wikipedia.orgwikipedia.orgwikidata.orgfishersci.caciteab.comwikipedia.orgwikipedia.orgciteab.com.
The cytotoxic activity of this compound is intrinsically linked to its ability to intercalate into the DNA major groove and subsequently form a covalent this compound-DNA adduct through site-directed electrophilic addition wikipedia.orgciteab.comwikipedia.orgciteab.com. This alkylation process is significantly enhanced in the presence of topoisomerase II, an enzyme crucial for DNA breakage and religation wikipedia.orgciteab.comresearchgate.netwikipedia.org. This compound acts as a novel topoisomerase II poison by trapping the topoisomerase II-DNA complex, which leads to topoisomerase II-mediated DNA cleavage wikipedia.orgresearchgate.net.
The stereochemistry of this compound plays a crucial role in its cytotoxic potency wikipedia.orgwikipedia.org. The naturally occurring (2′R,3′R) isomer has been identified as the most active enantiomer across various tested cell lines wikipedia.orgwikipedia.orgfrontiersin.orguni.lu. For instance, studies on the 8226/D40 multiple myeloma cell line revealed varying half-maximal inhibitory concentration (IC50) values depending on the isomer.
Table 1: Representative IC50 Values for this compound Isomers in 8226/D40 Cell Line
| Isomer | IC50 (µmol/L) | Reference |
| PS-RR ((2′R,3′R)) | 0.037 | wikipedia.orgwikipedia.org |
| PS-SS ((2′S,3′S)) | 0.335 | wikipedia.orgwikipedia.org |
Furthermore, studies involving this compound analogs have also provided insights into their cytotoxicity in various tumor cells.
Table 2: IC50 Values for this compound Analogs in Select Tumor Cells
| Compound | MiaPaCa (nM) | DU-145 (nM) | HT-29 (nM) | Reference |
| 116 (Optically pure (2S, 3R)-psorospermin methyl ether) | 4,000 | 4,000 | 7,000 | wikipedia.org |
| 117 | 400 | 400 | 700 | wikipedia.org |
Efficacy Against Drug-Resistant Cellular Models
This compound has demonstrated significant efficacy against various drug-resistant cellular models wikipedia.orgciteab.comwikipedia.orguni.lu. It exhibits activity against multidrug-resistant (MDR) cell lines, including those derived from multiple myeloma, doxorubicin-resistant breast cancer, leukemias, and AIDS-related lymphomas wikipedia.orgciteab.comwikipedia.orgwikipedia.orguni.lufishersci.ca.
In comparative studies using doxorubicin-resistant multiple myeloma cells (8226/D40) and their parental sensitive counterparts (8226/S), this compound exhibited equivalent cytotoxicity in both cell lines wikipedia.orgciteab.comwikipedia.org. This contrasts sharply with doxorubicin (B1662922), which showed a 500-fold level of resistance in the 8226/D40 line wikipedia.orgciteab.comwikipedia.org. This observation suggests that this compound may not be a substrate for P-glycoprotein (P-gp), a common mediator of multidrug resistance, or that it acts as a modulator of P-gp function wikipedia.orgciteab.comwikipedia.org. The (2′R,3′R) isomer of this compound, in particular, maintains approximately equal activity in both drug-sensitive and drug-resistant cell lines uni.lu.
In Vivo Pharmacological Studies in Non-Human Organism Models
Preclinical in vivo studies have further supported the antitumor potential of this compound.
Efficacy in Murine Xenograft and Leukemia Models
This compound has shown significant in vivo activity in various non-human organism models wikipedia.orgwikidata.orgresearchgate.net. It has demonstrated efficacy against P388 mouse leukemia wikipedia.orgwikidata.orgfishersci.caresearchgate.netguidetopharmacology.org.
Furthermore, this compound has been evaluated in several tumor xenograft models, including the MiaPaCa pancreatic cancer model nih.gov. The MiaPaCa model is considered a robust predictor of the clinical efficacy of novel agents due to the inherent difficulty in treating pancreatic cancer nih.gov. In this model, this compound was found to be as effective as gemcitabine (B846), a commonly used chemotherapeutic drug for pancreatic cancer, in slowing tumor growth frontiersin.orguni.lunih.govciteab.com. Specifically, the (2′R,3′R) isomer of this compound was shown to be as effective as gemcitabine in slowing tumor growth in vivo in the MiaPaCa pancreatic cancer model frontiersin.orguni.lu.
Investigation of Combination Therapies in Preclinical Settings
Preclinical investigations have explored the potential of this compound in combination therapies to enhance its antitumor effects. In the MiaPaCa pancreatic cancer model, the combination of this compound with gemcitabine resulted in an at least additive effect in slowing tumor growth frontiersin.orguni.lunih.gov. This suggests that this compound could be a valuable component in combination regimens for difficult-to-treat cancers.
The potential for synergistic effects has also been considered in the context of topoisomerase inhibitors. For instance, the combined use of CPT-11 (camptothecin) and this compound has been suggested as a strategy to increase the sensitivity of cancer cells, particularly in drug-refractory leukemias wikipedia.org. This concept is supported by studies on other topoisomerase I and topoisomerase II poisons, such as camptothecin (B557342) and teniposide, where sequential administration can lead to synergy. This occurs because cells treated with topoisomerase I poisons may up-regulate topoisomerase II levels, thereby becoming hypersensitive to topoisomerase II poisons like this compound wikipedia.org.
P-glycoprotein Modulation and Drug Resistance Reversal Mechanisms
This compound's activity against multidrug-resistant (MDR) cell lines is partly attributed to its ability to modulate P-glycoprotein (P-gp) function wikipedia.orgciteab.comwikipedia.orgwikipedia.orgfishersci.caresearchgate.net. P-gp is a major efflux pump that contributes to drug resistance by actively expelling chemotherapeutic agents from cancer cells wikipedia.orgciteab.comwikipedia.orgfishersci.ca.
In doxorubicin-resistant multiple myeloma cells (8226/D40), which exhibit doxorubicin resistance primarily due to P-gp overexpression, pretreatment with this compound significantly enhanced the intracellular retention of doxorubicin (75% retention compared to 38% in control cells) wikipedia.orgciteab.comwikipedia.orgfishersci.ca. This sensitization effect is indicative of a functional inhibition of P-gp by this compound wikipedia.orgciteab.comwikipedia.orgfishersci.ca.
Further molecular investigations, including PCR and Western blot analyses, revealed that this compound treatment did not lead to a down-regulation of mdr1 gene transcription (which encodes P-gp) or P-gp protein translation wikipedia.orgciteab.comwikipedia.orgfishersci.ca. This finding strongly suggests that the mechanism underlying this compound-induced resistance reversal is a direct interaction between this compound and P-gp, rather than an effect on its expression levels wikipedia.orgciteab.comwikipedia.orgfishersci.ca.
The P-gp resistance reversal activity of this compound is stereospecific, with only the (2′R,3′R) isomer demonstrating this effect wikipedia.orgciteab.comwikipedia.orgfishersci.ca. This highlights the critical role of the side chain of this compound as a crucial moiety for its resistance reversal capabilities wikipedia.orgciteab.comwikipedia.orgfishersci.ca. This compound thus exhibits a unique dual mechanism of action, involving both topoisomerase II-mediated DNA alkylation and P-gp inhibition, which are both relevant to its ability to eliminate cells that overexpress P-gp wikipedia.orgciteab.comwikipedia.org.
Advanced Methodologies for Psorospermin Research
Spectroscopic Techniques for Molecular Interaction Analysis
The elucidation of Psorospermin's mechanism of action relies heavily on spectroscopic techniques to analyze its interaction with biological macromolecules, primarily DNA. High-field Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to this research.
High-field NMR has been instrumental in defining the covalent reaction between this compound and DNA. google.com Studies have utilized two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), to map the connectivities between this compound and the DNA duplex. google.com NOESY data reveals that the tricyclic xanthone (B1684191) chromophore of this compound intercalates into the DNA, orienting itself in a roughly parallel fashion to the adjacent base pairs. google.comfigshare.com This intercalation positions the reactive epoxide side chain within the major groove, facilitating a site-directed electrophilic attack on the N7 position of a guanine (B1146940) residue located to the 3' side of the intercalation site. google.comfigshare.com
Tandem mass spectrometry (MS/MS) is employed for the structural characterization and identification of this compound, particularly within complex mixtures like plant extracts. scite.ainih.gov Techniques involving collision-induced dissociation are used to generate fragmentation patterns that serve as a characteristic signature for the compound, confirming its presence in extracts from Psorospermum febrifugum. scite.ainih.gov Other general spectroscopic methods, including Ultraviolet-visible (UV-Vis) and Infrared (IR) spectroscopy, are also standard tools in the analysis of xanthones like this compound, helping to identify functional groups and study electronic transitions. researchgate.netnumberanalytics.com
Table 1: Spectroscopic Methods in this compound Research
| Technique | Application in this compound Research | Key Findings |
| High-Field NMR (e.g., NOESY) | Determining the 3D structure of the this compound-DNA adduct. google.comfigshare.com | Revealed intercalation of the xanthone chromophore and covalent bonding between C4' of this compound's epoxide and N7 of guanine. google.com |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and identification in plant extracts. scite.ainih.gov | Provides characteristic fragmentation patterns for this compound and its analogues. scite.ai |
| UV-Visible Spectroscopy | Studying electronic transitions within the molecule. researchgate.netnumberanalytics.com | Characterizes the chromophore system of the xanthone structure. |
| Infrared (IR) Spectroscopy | Identifying functional groups present in the molecule. researchgate.netnumberanalytics.com | Confirms the presence of specific chemical bonds and functional moieties. |
Biochemical and Molecular Biology Assays for DNA Damage and Enzyme Activity
The antitumor activity of this compound is linked to its ability to induce DNA damage, an effect that is significantly modulated by the nuclear enzyme topoisomerase II. pnas.orgcapes.gov.br A variety of biochemical and molecular biology assays are used to investigate these phenomena.
DNA Cleavage and Alkylation Assays: The interaction between this compound, DNA, and topoisomerase II is frequently studied using DNA cleavage assays. These assays typically use a radiolabeled DNA substrate which, after incubation with the compound and enzyme, is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). nih.govresearchgate.net The resulting autoradiogram shows a pattern of DNA fragments, and the intensity of the bands indicates the extent of DNA cleavage at specific sites. nih.gov Research has shown that this compound's alkylation of DNA is enhanced up to 25-fold in the presence of topoisomerase II. pnas.orgcapes.gov.br This site-directed alkylation can be precisely located using a heat strand-breakage assay, as the thermal treatment of the (N7 guanine)–DNA adduct leads to strand scission. nih.gov The quantification of DNA cleavage is often performed using a PhosphorImager with software like ImageQuant. pnas.orgnih.gov
Enzyme Activity and Interaction Assays: The influence of this compound on topoisomerase II activity is a key area of investigation. It has been demonstrated that this compound traps the topoisomerase II-DNA complex before the formation of the covalent intermediate, a step that precedes the enzyme-mediated DNA strand cleavage. google.com Kinetoplast DNA (kDNA) decatenation assays can also be used to measure topoisomerase II catalytic activity. utexas.edu
Furthermore, molecular biology techniques are used to assess the expression of proteins involved in drug resistance. For example, to determine if this compound's activity is affected by or itself affects multidrug resistance mechanisms, researchers use reverse transcription-polymerase chain reaction (RT-PCR) to measure the transcription of genes like mdr1 and Western blotting to quantify the protein levels of transporters like P-glycoprotein (P-gp). aacrjournals.orgnih.gov
Table 2: Key Biochemical Assays for this compound
| Assay Type | Purpose | Typical Methodology |
| DNA Cleavage Assay | To measure this compound-induced DNA strand breaks, often in the presence of topoisomerase II. nih.gov | Radiolabeled DNA incubation followed by denaturing PAGE and autoradiography. nih.govresearchgate.net |
| Topoisomerase II Activity Assay | To assess the effect of this compound on the catalytic function of topoisomerase II. google.comutexas.edu | kDNA decatenation assays; analyzing the trapping of enzyme-DNA complexes. google.comutexas.edu |
| Western Blot | To quantify protein levels, such as P-glycoprotein, in response to treatment. aacrjournals.orgnih.gov | Protein separation by SDS-PAGE, transfer to a membrane, and detection with specific antibodies. nih.gov |
| RT-PCR | To measure gene expression levels, such as the mdr1 gene. aacrjournals.orgnih.gov | Isolation of RNA, reverse transcription to cDNA, and amplification by PCR. nih.gov |
Chromatographic and Separation Techniques for Compound Characterization
Chromatography is essential for the isolation, purification, and analytical quantification of this compound and its analogues. nih.gov High-Performance Liquid Chromatography (HPLC) is a primary technique used in this context. google.comarizona.edu
For preparative purposes, column chromatography is used to separate this compound from crude plant extracts or synthetic reaction mixtures. nih.gov For analytical and quantitative purposes, HPLC systems coupled with UV or Mass Spectrometry detectors (HPLC-UV, HPLC-MS/MS) are employed to determine the concentration of this compound and its metabolites in biological matrices like plasma. arizona.edu
A significant challenge in this compound research is the separation of its stereoisomers, as the biological activity is highly dependent on the stereochemistry. aacrjournals.orgnih.gov Chiral chromatography is the definitive method for this purpose. One documented method for separating the enantiomers of this compound methyl ether utilizes a chiral stationary phase consisting of 3,5-dinitroaniline (B184610) derivatized (s)-tert-leucine bound to silica (B1680970) gel. google.com The separation is achieved using a mobile phase composed of a mixture of hexane, 1,2-dichloroethane, and isopropanol. google.com Thin-layer chromatography (TLC) is also used as a simple and rapid method for monitoring the progress of reactions and the separation of compounds during purification. nih.gov
Table 3: Chromatographic Methods for this compound
| Technique | Purpose | Stationary Phase Example | Mobile Phase Example |
| Analytical HPLC | Quantification of this compound in biological samples. arizona.edunih.gov | C18 (Reversed-Phase) | Acetonitrile/weak acid mixture. nih.gov |
| Chiral HPLC | Separation of this compound enantiomers and diastereomers. google.com | 3,5-dinitroaniline derivatized (s)-tert-leucine on silica gel. google.com | 60% hexane, 20% 1,2-dichloroethane, 20% isopropanol. google.com |
| Column Chromatography | Preparative isolation and purification from extracts. nih.gov | Silica gel, Alumina (B75360). nih.gov | Varies (e.g., hexane/ethyl acetate (B1210297) gradients). |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress and fraction purity. nih.gov | Silica gel or alumina coated plates. nih.gov | Varies depending on application. |
Quantitative In Vitro and In Vivo Efficacy Assessment Methodologies
The evaluation of this compound's potential as an anticancer agent requires rigorous quantitative assessment of its efficacy both in cell culture (in vitro) and in animal models (in vivo).
In Vitro Efficacy: The cytotoxicity of this compound against various cancer cell lines is a primary measure of its in vitro efficacy. This is commonly quantified by determining the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. Assays like the MTT assay or the AlamarBlue cell viability assay are used to measure cell proliferation and viability after exposure to the compound. researchgate.net this compound has demonstrated significant cytotoxicity against a range of human cancer cell lines, including those of the colon (HT-29, Co-115), lung (A-549), breast (MCF-7), and multiple myeloma (8226/S). frontiersin.org Studies have also shown that its cytotoxicity can vary significantly between its different stereoisomers. nih.gov To investigate interactions with drug resistance mechanisms, doxorubicin (B1662922) efflux assays using flow cytometry are performed on multidrug-resistant cell lines (e.g., 8226/D40) to see if this compound can inhibit the function of efflux pumps like P-glycoprotein. aacrjournals.orgnih.gov
In Vivo Efficacy: The antitumor activity of this compound in vivo is evaluated using animal models, most notably mouse models of cancer. The P388 lymphocytic leukemia model in mice has been a standard system for assessing the antileukemic activity of this compound. pnas.orgfrontiersin.org In this model, efficacy is typically measured by the increase in lifespan of the treated mice compared to a control group. More recent studies have used xenograft models, where human cancer cells, such as from pancreatic cancer (MiaPaCa), are implanted in immunocompromised mice. researchgate.net The efficacy in these models is assessed by measuring the reduction in tumor growth (volume and weight) over time in the treated group versus the control group. researchgate.net
Table 4: Selected In Vitro Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Isomer | IC₅₀ (µM) | Assay Method |
| HT-29 | Human Colon Adenocarcinoma | Not Specified | Significant Activity | Not Specified |
| A-549 | Human Lung Carcinoma | Not Specified | Significant Activity | Not Specified |
| MCF-7 | Human Breast Adenocarcinoma | Not Specified | Significant Activity | Not Specified |
| 8226/D40 | Doxorubicin-Resistant Multiple Myeloma | (2′R,3′R) - PS-RR | 0.037 | Not Specified |
| 8226/D40 | Doxorubicin-Resistant Multiple Myeloma | (2′S,3′S) - PS-SS | 0.335 | Not Specified |
Data sourced from references nih.gov and frontiersin.org. "Significant Activity" indicates that the source noted potent cytotoxicity without providing a specific IC₅₀ value.
Emerging Research Avenues and Translational Perspectives for Psorospermin
Development of Novel Psorospermin Analogs with Tailored Biological Profiles
The quest to enhance the therapeutic index of this compound has led to the design and synthesis of various analogs. These efforts aim to create molecules with improved potency, selectivity, and pharmacokinetic properties.
Researchers have synthesized conformationally restricted analogues of this compound, such as bisfuranoxanthones, to better understand the structural requirements for its mechanism of action. acs.orgnih.gov Molecular modeling has been instrumental in designing these analogs and assessing their potential to alkylate DNA. acs.orgnih.gov Among the synthesized compounds, a chlorohydrin analog demonstrated this compound-like DNA alkylation and increased cytotoxicity against several human tumor cell lines compared to its parent compound, isohydroxypsorofebrin. acs.orgnih.gov
Another approach has been the creation of hybrid molecules that combine the DNA-alkylating epoxydihydrofuran ring of this compound with the structural features of other antitumor agents. nih.govcapes.gov.br For instance, hybrids of this compound and the quinobenzoxazine A-62176 were designed to act as DNA-intercalating topoisomerase II poisons with an added DNA alkylating function. nih.govcapes.gov.br These hybrid compounds exhibited enhanced DNA alkylating activity in the presence of topoisomerase II and showed significant potency against a range of cancer cells at submicromolar concentrations, surpassing the activity of both parent compounds. nih.govcapes.gov.br
Furthermore, studies have explored the synthesis of this compound-acronycine analogs to investigate the influence of the xanthone (B1684191) or acridone (B373769) core and the fused furan (B31954) or pyran unit on cytotoxicity and the DNA-alkylation mechanism. thieme-connect.com These investigations revealed that the epoxy substitution on the furan ring is a critical structural feature for potent cytotoxic activity. thieme-connect.com
Identification and Validation of New Molecular Targets
While DNA and topoisomerase II are established targets of this compound, ongoing research seeks to identify and validate additional molecular interactions that contribute to its biological activity. nih.govnih.gov
This compound's interaction with the DNA-topoisomerase II complex is a key aspect of its mechanism. google.com It has been shown to enhance the DNA cleavage induced by topoisomerase II at specific sites. nih.gov The alkylation reactivity of this compound at certain DNA locations is significantly increased in the presence of topoisomerase II, suggesting that the ternary complex of this compound, DNA, and the enzyme is crucial for its efficacy. nih.gov
Beyond its direct interaction with DNA and topoisomerase II, there is evidence suggesting that this compound may modulate other cellular pathways. For instance, it has been shown to down-regulate downstream effector pathways involving anti-apoptotic factors. google.com Additionally, this compound has demonstrated activity against multidrug-resistant (MDR) cancer cell lines, pointing to potential interactions with drug efflux pumps like P-glycoprotein (P-gp). aacrjournals.orgnih.gov Studies have shown that the natural (2′R,3′R) isomer of this compound can inhibit doxorubicin (B1662922) export in MDR multiple myeloma cells, suggesting a direct interaction with P-gp rather than an effect on its expression. aacrjournals.orgnih.gov This opens up the possibility of using this compound to overcome chemotherapy resistance.
The process of validating these new molecular targets is critical and involves a combination of experimental and computational approaches. nih.govdrugtargetreview.com Techniques like RNA interference (RNAi) can be used to silence the expression of potential target genes to observe the effect on cellular response to this compound. nih.gov Chemical probes, which are selective small-molecule modulators, are also valuable tools for validating new molecular targets in cell-based or animal models. thermofisher.com
Integration of Omics Data in this compound Mechanism Discovery
The advent of high-throughput omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidating the complex mechanisms of action of compounds like this compound. scispace.comelifesciences.org
Proteomics, the large-scale study of proteins, can provide a snapshot of the cellular changes induced by this compound treatment. nih.gov By comparing the proteomes of treated and untreated cancer cells, researchers can identify proteins and pathways that are significantly altered, offering clues to the drug's mechanism. mdpi.commdpi.com For example, proteomic analysis could reveal changes in the expression of proteins involved in DNA repair, cell cycle control, or apoptosis following this compound exposure.
Integrating multi-omics datasets can provide a more comprehensive understanding of this compound's effects. nih.govnih.gov For instance, combining transcriptomic data (gene expression) with proteomic data can reveal correlations between changes in mRNA levels and corresponding protein abundance, highlighting key regulatory events. mdpi.com Metabolomic analysis, which profiles the small-molecule metabolites in a biological system, can further illuminate the metabolic pathways perturbed by this compound.
This integrated omics approach can help to construct detailed molecular networks that depict the interactions between genes, proteins, and metabolites in response to the compound. nih.gov Such networks can uncover novel targets and biomarkers associated with this compound's activity and potential resistance mechanisms. mdpi.com
Strategic Development Considerations for this compound-Based Research
The translation of a promising natural product like this compound from the laboratory to the clinic is a complex process with numerous challenges. proventainternational.comresearchgate.net A well-defined strategic plan is essential for navigating this path successfully.
A primary challenge is the sustainable and scalable supply of the compound. As the natural source of this compound is limited, the development of efficient and scalable synthetic routes is a critical early-stage consideration. google.com A patented synthetic method has been developed to produce this compound analogs from commercially available starting materials, which is a significant step forward. google.com
The stereochemistry of this compound is another crucial factor, as different isomers can exhibit vastly different biological activities. ijpsjournal.com Research has shown that the (2′R,3′R) isomer is the most potent and is responsible for the P-gp modulation activity. nih.govijpsjournal.com Therefore, stereoselective synthesis and rigorous characterization of the desired isomer are paramount.
Overcoming potential drug resistance is a key strategic consideration. questjournals.org While this compound shows activity against some MDR cell lines, understanding the mechanisms of both intrinsic and acquired resistance is vital for its long-term clinical success. aacrjournals.org Combination therapies, where this compound is used alongside other chemotherapeutic agents, could be a valuable strategy to enhance efficacy and combat resistance. nih.gov
Q & A
Q. What experimental approaches are used to investigate psorospermin’s DNA alkylation mechanism?
this compound’s DNA alkylation activity is evaluated through topoisomerase II (topo II)-dependent assays , including:
Q. How is this compound synthesized, and what are critical purity considerations?
Synthesis involves:
- Diastereoselective processes to construct the bisfuranoxanthone skeleton, as demonstrated in the total synthesis of (±)-isohydroxypsorofebrin .
- Characterization via NMR, HPLC, and mass spectrometry to confirm stereochemistry and purity (>95% by HPLC) .
- Rigid structural analogs (e.g., chlorohydrin 7) to retain bioactivity while minimizing off-target effects .
Q. What in vitro models are standard for assessing this compound’s cytotoxicity?
- Human tumor cell lines (e.g., leukemia, prostate cancer) treated with this compound derivatives (e.g., MHY-449) at submicromolar concentrations .
- IC₅₀ determination using MTT or CellTiter-Glo assays, with comparisons to parent compounds (e.g., A-62176) to evaluate potency improvements .
Advanced Research Questions
Q. How can structural modifications enhance this compound’s selectivity for cancer cells?
- Hybrid design : Fusing this compound’s epoxydihydrofuran ring with intercalating moieties (e.g., quinobenzoxazine) to increase DNA binding dwell time .
- Chlorohydrin derivatives : Retain alkylation activity while improving cytotoxicity (e.g., 2–5× greater activity against leukemia cells vs. natural analogs) .
- Molecular dynamics simulations to optimize DNA-intercalation geometry and topo II binding .
Q. How do researchers resolve contradictions in this compound’s topo II dependency across assays?
Q. What methodologies are employed to study this compound’s enantioselectivity and chirality effects?
- Chiral chromatography (e.g., HPLC with Chiralpak columns) to separate enantiomers .
- Enantiomer-specific bioactivity assays : Test individual enantiomers in cytotoxicity and DNA alkylation assays to determine stereochemical influence .
Methodological Considerations
Q. How to design experiments comparing this compound analogs with varying rigidity?
Q. What statistical frameworks address variability in this compound’s antitumor efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
